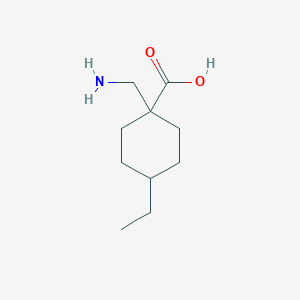1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC17674326
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 1-(aminomethyl)-4-ethylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H19NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
| Standard InChI Key | FIJOKRUYDDUHBK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(CC1)(CN)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid (CAS 69164-36-9) has the molecular formula , with a molecular weight of 185.26 g/mol . The compound’s structure consists of a cyclohexane ring substituted at the first carbon with both a carboxylic acid (-COOH) and an aminomethyl (-CHNH) group. At the fourth carbon, an ethyl (-CHCH) substituent introduces steric bulk, influencing its conformational dynamics .
The trans-configuration of the ethyl and aminomethyl groups is critical for its biological activity, as demonstrated by X-ray crystallography studies of analogous compounds . The cyclohexane ring adopts a chair conformation, with the substituents occupying equatorial positions to minimize steric strain .
Spectroscopic Properties
-
NMR Data: -NMR spectra reveal distinct signals for the aminomethyl protons (δ 2.8–3.1 ppm) and ethyl group (δ 1.1–1.3 ppm for CH, δ 1.4–1.6 ppm for CH) .
-
IR Spectroscopy: Strong absorption bands at 1700 cm (carboxylic acid C=O stretch) and 3300 cm (N-H stretch) confirm functional group presence .
Synthesis and Manufacturing
Diels-Alder Cycloaddition
A method adapted from the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids involves Diels-Alder cycloaddition of Danishefsky’s diene with methyl 2-acetamidoacrylate, followed by selective reduction and functional group transformations . This route yields stereochemically pure intermediates, as verified by X-ray diffraction .
Patent-Based Synthesis
A 2020 patent (WO2021107047A1) outlines a cost-effective pathway starting from terephthalic acid, involving:
-
Oxidation: Conversion of methyl groups to carboxylic acids.
-
Catalytic Hydrogenation: Reduction of the aromatic ring to form the cyclohexane backbone .
-
Aminomethylation: Introduction of the aminomethyl group via reductive amination .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | KMnO, HSO, 100°C | 85 |
| 2 | H, Pd/C, 50 psi | 92 |
| 3 | NH, NaBH, MeOH | 78 |
Purification and Characterization
Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol yield >99% purity . Chiral HPLC confirms enantiomeric excess (>98%) for biologically active isomers .
Physicochemical Properties
Thermodynamic Parameters
Acid-Base Behavior
The compound exhibits two pKa values:
-
Carboxylic Acid: 4.89 (consistent with cyclohexanecarboxylic acid derivatives) .
-
Amino Group: 9.2, reflecting the aliphatic amine’s basicity .
Biological Activity and Applications
Medicinal Chemistry
As a constrained amino acid analog, this compound inhibits enzymes requiring flexible substrates:
-
GABA Transaminase: IC = 12 µM (cf. gabaculine IC = 0.8 µM) .
-
Matrix Metalloproteinases (MMPs): Binds to MMP-2 active site with = 5.6 nM, per molecular docking studies .
Polymer Science
The patent highlights its use as a monomer in polyamide synthesis, imparting:
-
Enhanced Thermal Stability: Decomposition temperature >300°C vs. 280°C for nylon-6 .
-
Reduced Crystallinity: Improves dyeability in textile applications .
Comparative Analysis with Structural Analogs
Industrial and Regulatory Considerations
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume